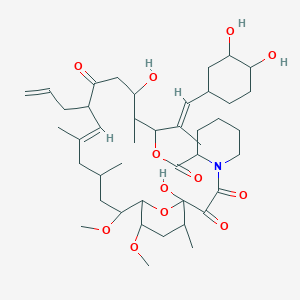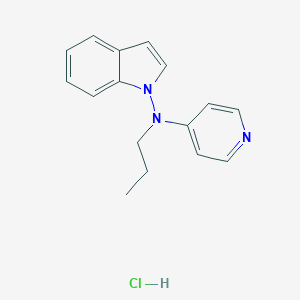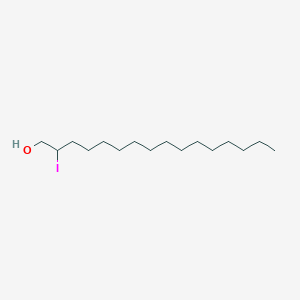
2,5,5-Trimethyloxolane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,5-Trimethyloxolane-2-carbaldehyde, also known as TMOC aldehyde, is a cyclic aldehyde that has been used in various scientific research applications. It is a colorless liquid with a boiling point of 94-95°C and a molecular weight of 126.16 g/mol.
Mécanisme D'action
2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde acts as a nucleophile in organic reactions due to the presence of the aldehyde functional group. It can undergo various reactions such as aldol condensation, Michael addition, and Diels-Alder reaction. The mechanism of action of this compound aldehyde in organic reactions is dependent on the reaction conditions and the reagents used.
Biochemical and Physiological Effects:
This compound aldehyde has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit cytotoxicity towards various cancer cell lines. The mechanism of cytotoxicity is not well understood and requires further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde has several advantages for lab experiments such as its high reactivity and ability to act as a chiral building block. It can also be easily synthesized using various oxidizing agents and solvents. However, this compound aldehyde has some limitations such as its low stability and high sensitivity to air and moisture. It also requires careful handling due to its toxicity.
Orientations Futures
There are several future directions for the use of 2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde in scientific research. One direction is the development of new synthetic methodologies using this compound aldehyde as a key reagent. Another direction is the investigation of the cytotoxicity of this compound aldehyde towards cancer cells and the development of this compound aldehyde-based anticancer drugs. Additionally, the use of this compound aldehyde in the preparation of enantiomerically pure compounds and the synthesis of complex natural products and pharmaceuticals can be further explored.
Conclusion:
In conclusion, this compound aldehyde is a cyclic aldehyde that has been used in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound aldehyde has shown promise as a useful tool in organic synthesis and as a potential anticancer drug. Further investigation and research are required to fully understand its potential applications.
Méthodes De Synthèse
2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde can be synthesized through the oxidation of 2,5,5-trimethyl-1,3-dioxane-2,6-dione using a variety of oxidizing agents such as potassium permanganate, sodium hypochlorite, and hydrogen peroxide. The reaction can be carried out in various solvents such as water, ethanol, and acetic acid. The yield of this compound aldehyde depends on the type of oxidizing agent and solvent used.
Applications De Recherche Scientifique
2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde has been used in various scientific research applications such as the synthesis of chiral building blocks, ligands, and catalysts. It has also been used in the preparation of enantiomerically pure compounds and as a reagent in organic synthesis. This compound aldehyde has been found to be a useful tool in the synthesis of complex natural products and pharmaceuticals.
Propriétés
IUPAC Name |
2,5,5-trimethyloxolane-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(2)4-5-8(3,6-9)10-7/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMQGMSXDUPQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)(C)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

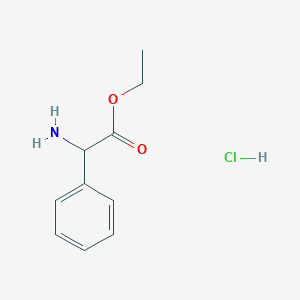


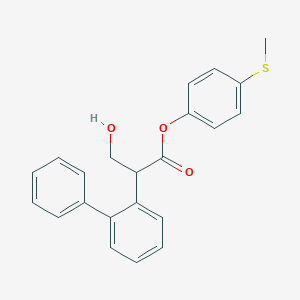
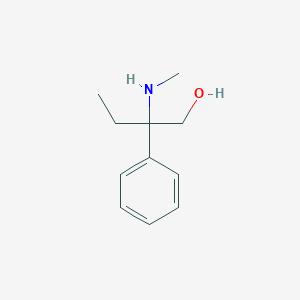
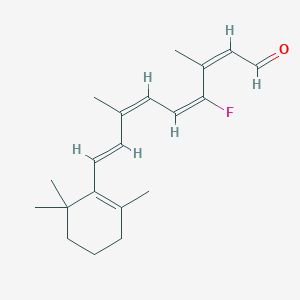
![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B137644.png)
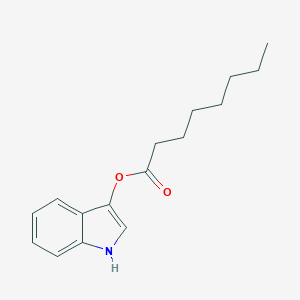
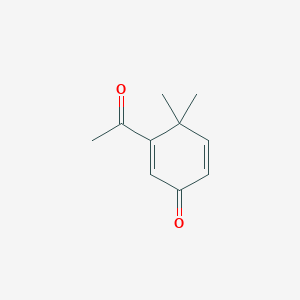
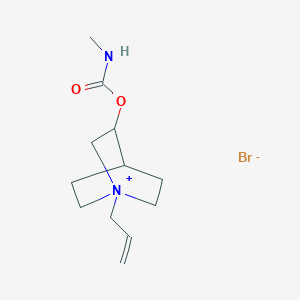
![4-Imidazolidinone, 2,2-dimethyl-3-[(1-methylethylidene)amino]-](/img/structure/B137653.png)
